molecular formula C2HBrF2O2 B1271540 Bromodifluoroacetic acid CAS No. 354-08-5

Bromodifluoroacetic acid

Cat. No. B1271540
CAS RN: 354-08-5
M. Wt: 174.93 g/mol
InChI Key: LZCMQBRCQWOSHZ-UHFFFAOYSA-N
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Description

Bromodifluoroacetic acid is a chemical compound that has been the subject of various studies due to its utility in organic synthesis. It is a versatile reagent that can be used to introduce bromo and difluoroacetyl groups into organic molecules. The compound has been employed in the synthesis of heterocycles, thioesters, benzophenones, xanthones, and fluorinated amino acids, indicating its broad applicability in the field of medicinal chemistry and drug discovery .

Synthesis Analysis

The synthesis of bromodifluoroacetic acid derivatives has been achieved through several methods. One approach involves copper-catalyzed bromodifluoroacetylative cyclization of enynes, which generates difluoroalkyl radicals that participate in radical addition/cyclization/bromination sequences . Another method includes the reaction of bromodifluoro(phenylsulfanyl)methane with activated aromatic compounds to yield various organic products . Additionally, ethyl bromodifluoroacetate has been used as a precursor for difluoromethylation reactions, showcasing its reactivity and potential for creating complex molecules .

Molecular Structure Analysis

The molecular structure of bromodifluoroacetic acid and its derivatives has been elucidated using techniques such as X-ray crystallography. For instance, the absolute configuration of bromofluoroacetic acid was established through the crystal structure analysis of its diastereoisomeric salts . Similarly, the structure of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) was characterized, revealing a distorted trigonal-bipyramidal coordination around the bismuth atom .

Chemical Reactions Analysis

Bromodifluoroacetic acid participates in a variety of chemical reactions. It has been used in Friedel–Crafts-type alkylation, N-formylation of amines, cross-coupling reactions, and Michael addition processes . These reactions demonstrate the compound's ability to form carbon-carbon and carbon-heteroatom bonds, which is crucial for the construction of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromodifluoroacetic acid derivatives have been studied to understand their behavior in different chemical environments. For example, bromodifluoroacetyl fluoride was prepared and characterized by FTIR spectroscopy, and its conformers were analyzed both experimentally and theoretically . These studies provide insights into the reactivity and stability of the compound, which are important for its practical applications in synthesis.

Scientific Research Applications

Application in Chemical Engineering:

Bromodifluoroacetic acid (BrCF2COOH) is used as an industrially demanded semiproduct, particularly for the production of polymers with specific properties and the synthesis of a number of medicines . It’s also widely used in organic synthesis .

A study was conducted on the transesterification of methyl and ethyl esters of bromodifluoroacetic acid with trifluoroacetic acid, using sulfuric acid as a catalyst . The experiments were performed at different column bottom heat duties .

Application in Biochemistry:

Bromodifluoroacetic acid (BDFA) has gained widespread recognition in scientific research due to its remarkable versatility and effectiveness . It has been employed to investigate enzyme kinetics, unravel the intricacies of cell metabolism, and delve into the structure and function of proteins .

Application in Organic Synthesis:

Bromodifluoroacetic acid and its derivatives are widely used in organic synthesis . For instance, Ethyl bromodifluoroacetate, an ester of bromodifluoroacetic acid, can be used to introduce the CF2 group when synthesising chemical compounds . It’s considered to be a good compound in the generation of compounds and for testing with other organic compounds like lactones, imines, and other amino acids .

Application in the Production of Polymers:

Bromodifluoroacetic acid is used as an industrially demanded semiproduct, particularly for the production of polymers with specific properties . The unique properties of fluororganic compounds, such as high stability in comparison with their hydrocarbon analogues, low absorbancy, lipophilicity, incombustibility, and water-, oil-, and soil-repellency properties make them ideal for this application .

Application in Medicine and Pharmaceutics:

Bromodifluoroacetic acid is used as an industrially demanded semiproduct, particularly for the synthesis of a number of medicines . The unique properties of fluororganic compounds, such as high stability in comparison with their hydrocarbon analogues, make them ideal for this application .

Application in the Food Industry:

Fluoroorganic compounds, including Bromodifluoroacetic acid, are rarely encountered in nature, and perfluorinated components are not encountered and exclusively represent synthetic products . They have found application in the food industry . This is stipulated in many respects by the unique properties of fluororganic compounds, such as high stability in comparison with their hydrocarbon analogues, low absorbancy, lipophilicity, incombustibility, and water-, oil-, and soil-repellency properties .

Safety And Hazards

Bromodifluoroacetic acid is a hazardous substance. It is recommended to wear personal protective equipment when handling it and to use it only in well-ventilated areas . Contact with skin, eyes, and clothing should be avoided, and inhalation or ingestion of its vapors or spray mist should be prevented .

Future Directions

Bromodifluoroacetic acid is used as an industrially demanded semiproduct, particularly for the production of polymers with specific properties and the synthesis of a number of medicines . Its derivatives are widely used in organic synthesis . The traditional method used for the synthesis of fluororganic acids is a multistage process, which requires great capital and energy expenditures . This process can be intensified by replacing its final stages via the synthesis of acid from ester through the combined transesterification process in a catalytic distillation column .

properties

IUPAC Name

2-bromo-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrF2O2/c3-2(4,5)1(6)7/h(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCMQBRCQWOSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378334
Record name Bromodifluoroacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromodifluoroacetic acid

CAS RN

354-08-5
Record name 2-Bromo-2,2-difluoroacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354-08-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromodifluoroacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-2,2-difluoroacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
117
Citations
X Geng, Z Xu, Y Cai, L Wang - Organic Letters, 2021 - ACS Publications
… Bromodifluoroacetic acid derivatives have received significant … cyclization of bromodifluoroacetic acid derivatives with … , generated from bromodifluoroacetic acid derivatives …
Number of citations: 33 pubs.acs.org
RW Lang, B Schaub - Tetrahedron letters, 1988 - Elsevier
… material for Reformatskii-type syntheses of fluorine-containing molecules and thus, it offers an attractive extension to what is known from rather expensive bromodifluoroacetic acid. …
Number of citations: 108 www.sciencedirect.com
EV Lupachev, AV Polkovnichenko, SY Kvashnin… - … of Chemical Engineering, 2019 - Springer
… As a result of the experiments, we had bromodifluoroacetic acid with a purity above 97.0 … of bromodifluoroacetic acid (BrCF 2 COOCH 3 ) and ethyl ester of bromodifluoroacetic acid (…
Number of citations: 1 link.springer.com
VE Boyko, VL Don… - Online journal “Fluorine …, 2019 - en.notes.fluorine1.ru
… 2-Bromotetrafluoroethyl chlorsulfate thus obtained can be readily converted to various bromodifluoroacetic acid derivatives. The preparation of 2-bromotetrafluoroethyl chlorosulfate was …
Number of citations: 3 en.notes.fluorine1.ru
EL Martin, WH Sharkey - Journal of the American Chemical …, 1959 - ACS Publications
… bromodifluoroacetic acid has not been well characterized in the literature… with permanganate led to bromodifluoroacetic acid … with permanganate converted it to bromodifluoroacetic acid. …
Number of citations: 42 pubs.acs.org
H Jiang, S Yuan, Y Cai, W Wan, S Zhu, J Hao - Journal of Fluorine …, 2012 - Elsevier
… CF 2 Br-containing heterocyclic building blocks has been developed through a one-pot process of reaction of 2-OH, 2-SH, or 2-NH 2 substituted aniline with bromodifluoroacetic acid in …
Number of citations: 25 www.sciencedirect.com
S Monfette, YQ Fang, MM Bio, AR Brown… - … Process Research & …, 2020 - ACS Publications
… reactive bromodifluoroacetic acid might be a more effective starting material for this reaction. However, when identical reaction conditions were employed with bromodifluoroacetic acid …
Number of citations: 10 pubs.acs.org
OR Gedde, A Bonde, PI Golbækdal… - … –A European Journal, 2022 - Wiley Online Library
… Heating a solution of bromodifluoroacetic acid with sodium iodide in sulfolane proved to be effective for the generation of near stoichiometric amounts of DFIM for the ensuing catalytic …
A Tarui, S Shinohara, K Sato, M Omote, A Ando - Organic letters, 2016 - ACS Publications
… could be realized using a bromodifluoroacetic acid derivative instead of a fluorinated β-… , the cross-coupling of a bromodifluoroacetic acid derivative using a nickel catalyst is attractive. (…
Number of citations: 46 pubs.acs.org
YM Wu, Y Li, J Deng - Journal of fluorine chemistry, 2005 - Elsevier
… N-aryl bromodifluoroacetimidoyl halides were prepared by the reaction of bromodifluoroacetic acid, triphenyl phosphine, p-arylaniline and triethylamine in tetrachloromethane in good …
Number of citations: 18 www.sciencedirect.com

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